molecular formula C148H260N58O45S6 B1143198 IMPERATOXIN A CAS No. 172451-37-5

IMPERATOXIN A

Katalognummer: B1143198
CAS-Nummer: 172451-37-5
Molekulargewicht: 3764.4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Imperatoxin A can be isolated from the venom of Pandinus imperator. The synthetic preparation involves solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain. This method ensures the correct folding and formation of disulfide bonds, which are essential for the biological activity of the toxin .

Analyse Chemischer Reaktionen

Imperatoxin A primarily interacts with ryanodine receptors, leading to the release of calcium ions from the sarcoplasmic reticulum. The peptide undergoes oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .

Wissenschaftliche Forschungsanwendungen

Imperatoxin A is widely used in scientific research to study calcium signaling pathways and the function of ryanodine receptors. It serves as a valuable tool in understanding muscle physiology, cardiac function, and various cellular processes involving calcium release. Additionally, its ability to penetrate cell membranes makes it a potential candidate for drug delivery systems .

Wirkmechanismus

Imperatoxin A exerts its effects by binding to ryanodine receptors, specifically targeting the type 1 isoform. This binding enhances the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, leading to muscle contraction and other calcium-dependent processes. The peptide’s positively charged surface facilitates its interaction with the receptor .

Vergleich Mit ähnlichen Verbindungen

Imperatoxin A is part of the calcin family of scorpion peptides, which includes other toxins like maurocalcine and hemicalcin. These peptides share a similar structure and function, targeting ryanodine receptors to modulate calcium release. this compound is unique in its high affinity and specificity for the type 1 ryanodine receptor .

Biologische Aktivität

Imperatoxin A (IpTxa) is a 33-amino-acid peptide derived from the venom of the African scorpion Pandinus imperator. It has garnered significant attention in the field of biochemistry and pharmacology due to its unique ability to modulate calcium release from ryanodine receptors (RyRs), which are critical for muscle contraction and various cellular signaling pathways. This article delves into the biological activity of IpTxa, examining its mechanisms, effects on calcium dynamics, and potential therapeutic applications.

Interaction with Ryanodine Receptors

IpTxa primarily acts on RyRs, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. The binding of IpTxa to RyRs enhances calcium release, thereby influencing muscle contraction. Studies have shown that IpTxa can induce subconductance states in these channels, which are characterized by altered ion flow and channel gating properties.

  • Binding Characteristics : IpTxa binds to a specific site on RyRs that is distinct from the ryanodine binding site. This binding induces a conformational change in the receptor, leading to increased calcium release into the cytosol .
  • Concentration Dependence : The effective concentration (EC50) for native IpTxa is reported to be around 10 nM, while modified derivatives exhibit slightly higher EC50 values, indicating that structural modifications can impact potency but often retain significant biological activity .

Cell-Penetrating Properties

IpTxa is notable for its ability to cross cellular membranes, a property that enhances its utility as a research tool in studying intracellular calcium dynamics. Fluorescently labeled derivatives of IpTxa have been developed to visualize its uptake and localization within cells .

Calcium Release Enhancement

Research has consistently demonstrated that IpTxa significantly enhances calcium release from the sarcoplasmic reticulum:

  • Skeletal Muscle Studies : In experiments with rabbit skeletal muscle fibers, nanomolar concentrations of IpTxa were shown to increase the binding of [^3H]ryanodine and trigger rapid calcium release from sarcoplasmic reticulum vesicles .
  • Cardiac Muscle Applications : In cardiomyocyte studies, perfusion with IpTxa resulted in altered intracellular calcium transients, showcasing its potential role in cardiac physiology and pathophysiology .

Case Studies

  • Skeletal Muscle Development : A study investigated the effects of IpTxa on developing skeletal muscle containing RyR type 3. Results indicated that low concentrations of IpTxa could enhance calcium release significantly, suggesting implications for muscle development and function .
  • Cardiac Function : Another study focused on cardiomyocytes perfused with IpTxa, revealing that it could modulate intracellular calcium levels effectively. This property may have therapeutic implications for treating cardiac dysfunctions associated with impaired calcium signaling .

Summary of Key Findings

Study Focus Key Findings References
Interaction with RyRsIpTxa binds to a unique site on RyRs, enhancing calcium release.
Concentration DependenceEC50 values indicate potent activity at nanomolar concentrations; modified versions retain significant activity.
Cell-Penetrating CapabilitiesFluorescent derivatives demonstrate effective cellular uptake and localization.
Impacts on Skeletal MuscleEnhances calcium release in developing skeletal muscle fibers.
Cardiac ApplicationsModulates intracellular calcium transients in cardiomyocytes, indicating potential therapeutic uses.

Eigenschaften

CAS-Nummer

172451-37-5

Molekularformel

C148H260N58O45S6

Molekulargewicht

3764.4

Reinheit

≥ 90 % (SDS-PAGE and HPLC)

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary molecular target of Imperatoxin A?

A1: this compound selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]

Q2: How does IpTxa binding affect RyR channel activity?

A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]

Q3: Does this compound exhibit isoform selectivity among RyRs?

A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]

Q4: How does IpTxa compare to other known RyR activators, such as caffeine?

A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []

Q5: What are the downstream consequences of IpTxa-mediated RyR activation?

A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]

Q6: What is the molecular weight and formula of this compound?

A6: this compound is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.

Q7: What is the three-dimensional structure of IpTxa?

A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]

Q8: How does the structure of IpTxa contribute to its function?

A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]

Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?

A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]

Q10: How does mutating specific amino acids in IpTxa affect its activity?

A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []

Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?

A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []

Q12: How is the activity of this compound studied in vitro?

A12: IpTxa activity is commonly assessed in vitro using:

  • [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
  • Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
  • Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]

Q13: What are the effects of IpTxa observed in intact cells and tissues?

A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []

Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?

A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.

Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?

A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []

Q16: What are potential applications of IpTxa in drug delivery?

A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]

Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?

A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]

Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?

A18: Despite its potential, several challenges need to be addressed:

  • Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
  • Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
  • Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.